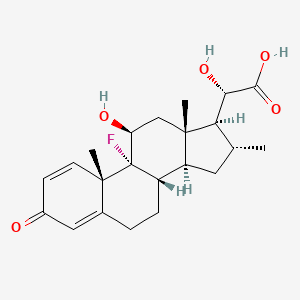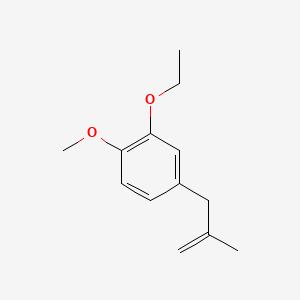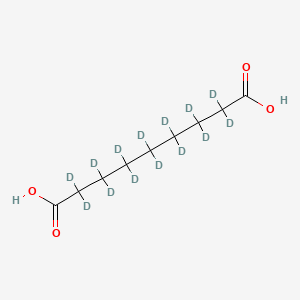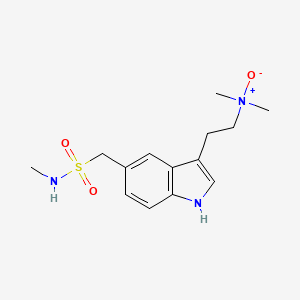
Diacetolol D7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Transfer and Excretion in Biological Systems
Diacetolol, as a major metabolite of acebutolol, demonstrates notable characteristics in its transfer and excretion within biological systems. Notably, diacetolol and its parent compound acebutolol are excreted into breast milk in concentrations significantly higher than those in maternal plasma. Interestingly, diacetolol has been detected in infants' plasma, indicating that this metabolite accumulates in infants (Mostafavi et al., 2003). Additionally, the concentration of diacetolol in breast milk is consistently higher than that of acebutolol, suggesting a selective excretion or transfer mechanism (Boutroy et al., 2004).
Influence on Pharmacokinetics of Other Drugs
Diacetolol’s interaction with other pharmaceutical agents also provides insights into its pharmacokinetic properties. For instance, the co-administration of cimetidine, a drug known to alter gastric pH, does not significantly affect the pharmacokinetics of acebutolol or diacetolol. This indicates that changes in intragastric pH do not substantially alter the absorption or metabolic processing of diacetolol (Mostafavi & Foster, 2003).
Impact on Cardiovascular and Respiratory Systems
Diacetolol, along with its parent drug acebutolol, exhibits beta-adrenoceptor blocking properties. Studies comparing diacetolol with other beta-blockers like metoprolol and propranolol indicate that diacetolol possesses cardioselective properties. This is evidenced by its significant reduction in exercise heart rate and its relatively lesser impact on airway responsiveness to isoprenaline compared to non-selective beta-blockers (Thomas & Tattersfield, 2004).
Wirkmechanismus
Mode of Action
Diacetolol D7 acts as a β-adrenoceptor antagonist , also known as a beta-blocker . It binds to β-adrenoceptors, blocking the binding of endogenous catecholamines like adrenaline and noradrenaline. This prevents the activation of these receptors, thereby inhibiting the physiological responses typically triggered by these neurotransmitters .
Biochemical Pathways
The primary biochemical pathway affected by Diacetolol D7 is the adrenergic signaling pathway . By blocking β-adrenoceptors, Diacetolol D7 inhibits the downstream effects of adrenergic signaling, such as increased heart rate and blood pressure . This can lead to a reduction in cardiac workload and oxygen demand, which is beneficial in conditions like hypertension and angina .
Pharmacokinetics
The pharmacokinetics of Diacetolol, the parent compound of Diacetolol D7, have been studied . After oral administration, Diacetolol is absorbed and undergoes first-pass metabolism. The bioavailability of Diacetolol varies with the dose, with an average oral bioavailability of 0.302±0.052 for 100 mg, 0.363±0.052 for 400 mg, and 0.426±0.068 for 800 mg . The plasma half-life of Diacetolol
Eigenschaften
IUPAC Name |
N-[3-acetyl-4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)/i1D3,2D3,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGXJOBNAWQSF-SVMCCORHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetolol D7 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-1,6-Dioxa-benzo[c]phenanthren-2-one](/img/structure/B585281.png)



![[3-[2,2-Dimethylbutyl(methyl)amino]-1-hydroxy-1-phosphonopropyl]phosphonic acid](/img/structure/B585290.png)


![2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9](/img/structure/B585299.png)
